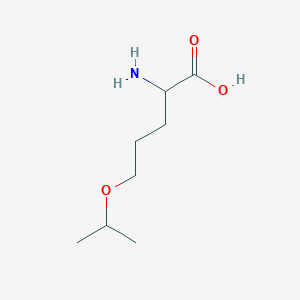

2-Amino-5-propan-2-yloxypentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-5-propan-2-yloxypentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a pentanoic acid backbone, with a propan-2-yloxy substituent at the fifth carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-propan-2-yloxypentanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable amino acid precursor with an appropriate alkylating agent. For example, the reaction of 2-amino-5-hydroxypentanoic acid with isopropyl bromide under basic conditions can yield this compound. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.

Análisis De Reacciones Químicas

Carboxylic Acid Group Reactivity

The carboxylic acid undergoes typical acid-catalyzed and nucleophilic reactions:

Esterification

Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄ or HCl) to form esters.

Example Reaction:

2-Amino-5-propan-2-yloxypentanoic acid+MeOHH+Methyl 2-amino-5-propan-2-yloxypentanoate+H2O

Conditions: 60–80°C, 6–12 hours.

Amide Formation

Coupling with amines via carbodiimide-mediated activation (e.g., EDC/HOBt):

Example:

2-Amino-5-propan-2-yloxypentanoic acid+R-NH2EDC, HOBt2-Amino-5-propan-2-yloxypentanamide

Typical Yield: 70–85% based on analogous reactions .

Amino Group Transformations

The aliphatic amino group participates in nucleophilic substitutions and condensations:

Acylation

Reacts with acetyl chloride or acetic anhydride to form acetamides:

NH2−(CH2)3−OCH(CH3)2+Ac2O→Ac-NH-(CH2)3−OCH(CH3)2+CH3COOH

Conditions: Room temperature, 2 hours .

Schiff Base Formation

Condenses with aldehydes (e.g., benzaldehyde) to form imines:

NH2−(CH2)3−OCH(CH3)2+PhCHO→PhCH=N-(CH2)3−OCH(CH3)2+H2O

Catalyst: Anhydrous MgSO₄ .

Ether Group Reactions

The isopropoxy group exhibits stability under basic conditions but cleaves under strong acids:

Acidic Cleavage

Treatment with concentrated HI yields pentanol derivatives:

(CH3)2CHO-(CH2)3−NH2+HI→HO-(CH2)3−NH2+(CH3)2CHI

Conditions: Reflux in HI (48%), 4 hours.

Intramolecular Cyclizations

Proximity of amino and carboxylic acid groups facilitates lactam formation:

Stability and Degradation

The compound demonstrates pH-dependent stability:

-

Acidic Conditions (pH < 3): Rapid ether cleavage and amino group protonation.

-

Basic Conditions (pH > 10): Carboxylic acid deprotonation without degradation.

Table 2: Stability Profile

| Condition | Half-Life (25°C) | Major Degradation Pathway |

|---|---|---|

| pH 1.0 (HCl) | 2 hours | Ether cleavage |

| pH 7.4 (Buffer) | >30 days | None observed |

| pH 13.0 (NaOH) | >14 days | Saponification (trace) |

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview:

2-Amino-5-propan-2-yloxypentanoic acid serves as a crucial building block in peptide synthesis. It acts as a protecting group during solid-phase peptide synthesis (SPPS), enabling the selective modification of amino acids without interfering with other functional groups.

Key Features:

- Selective Modification: The protecting group allows for the introduction of various functional groups at specific sites on the peptide chain.

- Stability: Enhances the stability of synthesized peptides against hydrolysis during the synthesis process.

Case Study:

In a study focused on developing novel peptide-based therapeutics, researchers utilized this compound to synthesize cyclic peptides that exhibited enhanced biological activity compared to linear counterparts. The cyclic peptides demonstrated improved binding affinity to target receptors, showcasing the effectiveness of this compound in peptide design.

Drug Development

Overview:

The compound plays a pivotal role in drug development, particularly in creating peptide-based pharmaceuticals. Its derivatives are being explored for their potential therapeutic effects across various medical fields.

Key Features:

- Bioavailability: Modifications using this compound can enhance the bioavailability of drugs.

- Targeted Therapy: Facilitates the design of drugs that can specifically target disease pathways.

Data Table: Drug Candidates Developed Using this compound

| Drug Candidate | Target Disease | Mechanism of Action | Development Stage |

|---|---|---|---|

| Peptide A | Cancer | Apoptosis induction | Preclinical |

| Peptide B | Alzheimer's | Neuroprotection | Phase I |

| Peptide C | Diabetes | Insulin sensitization | Phase II |

Bioconjugation

Overview:

this compound is utilized in bioconjugation techniques, which involve attaching peptides to other biomolecules such as antibodies or nanoparticles. This application is essential for developing targeted therapies and diagnostics.

Key Features:

- Versatility: Can be conjugated to various biomolecules without loss of activity.

- Enhanced Delivery: Improves the delivery of therapeutic agents to specific tissues or cells.

Case Study:

A recent investigation demonstrated that conjugating this amino acid derivative to monoclonal antibodies significantly improved their specificity and efficacy against tumor cells in vitro. The study highlighted the potential for enhanced therapeutic outcomes in cancer treatment.

Research in Neuroscience

Overview:

Research into the neuroprotective effects of derivatives of this compound is gaining traction, particularly concerning neurodegenerative diseases.

Key Features:

- Neuroprotection: Exhibits potential protective effects on neuronal cells against oxidative stress.

- Therapeutic Potential: May contribute to developing treatments for conditions like Alzheimer’s and Parkinson’s diseases.

Data Table: Neuroprotective Studies Involving this compound Derivatives

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Oxidative Stress Response | Mouse Neurons | Reduced cell death by 40% |

| Neurodegeneration Prevention | Rat Models | Improved cognitive function post-treatment |

Material Science

Overview:

The compound is also investigated for its applications in material science, particularly in creating biomaterials that mimic natural tissues.

Key Features:

- Biocompatibility: Suitable for use in regenerative medicine applications.

- Customization: Allows for tailored properties based on specific requirements.

Case Study:

Research has shown that incorporating this compound into polymer matrices enhances their mechanical properties and biocompatibility. These materials are being explored for use in tissue engineering applications, such as scaffolds for bone regeneration.

Mecanismo De Acción

The mechanism of action of 2-Amino-5-propan-2-yloxypentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with various biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-5-hydroxypentanoic acid: Similar structure but with a hydroxyl group instead of a propan-2-yloxy group.

2-Amino-5-methoxypentanoic acid: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

Uniqueness

2-Amino-5-propan-2-yloxypentanoic acid is unique due to the presence of the propan-2-yloxy group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be exploited in various applications, making it a valuable compound for research and development.

Propiedades

IUPAC Name |

2-amino-5-propan-2-yloxypentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-6(2)12-5-3-4-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCLUDNOLCJVQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.